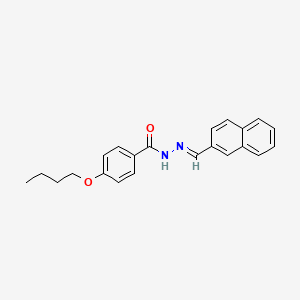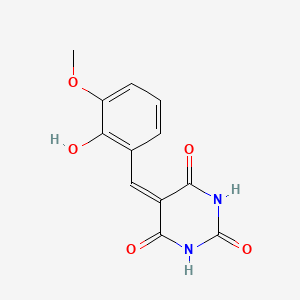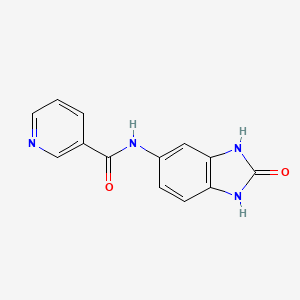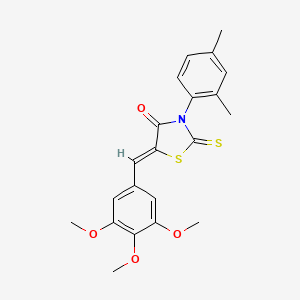![molecular formula C19H21N3O2 B3868092 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine
Übersicht
Beschreibung
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine, also known as DMPEQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to inhibit the formation of amyloid-beta plaques and reduce oxidative stress. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to protect against oxidative damage and reduce inflammation.
Biochemical and Physiological Effects:
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce tumor growth. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to improve cognitive function and reduce neuroinflammation. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to protect against dopaminergic neuron loss and reduce motor deficits.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its low solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the study of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine. One potential direction is to investigate its use in combination with other therapeutic agents for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to explore its potential use in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine and its potential side effects.
Conclusion:
In conclusion, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine is a synthetic compound that has shown potential as a therapeutic agent in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been found to reduce cognitive impairment and protect against neurotoxicity. In Parkinson's disease, 5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine has been shown to reduce the loss of dopaminergic neurons.
Eigenschaften
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-12-17(21-11-9-14-6-4-5-10-20-14)22-19-16(24-3)8-7-15(23-2)18(13)19/h4-8,10,12H,9,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDPXPUAPFNXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dimethoxy-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)

![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)



![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)

![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)
![2,2'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B3868090.png)
![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)

